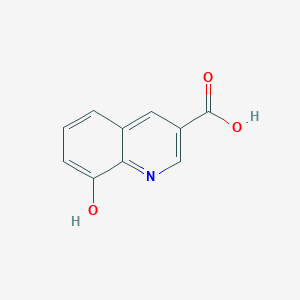
8-Hydroxyquinoline-3-carboxylic acid
Descripción general
Descripción
8-Hydroxyquinoline-3-carboxylic acid is a derivative of 8-Hydroxyquinoline . It is a tridentate chelating agent and is considered a “privileged structure” due to its ability to bind to a diverse range of targets with high affinities .
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline derivatives has been reported using a simple and efficient method . In one study, a new family of organic compounds based on 8-Hydroxyquinoline was synthesized . The synthesized 8-Hydroxyquinoline derivatives were characterized by analysis of 1H and 13C NMR, FT-IR spectral data, and elemental analysis (EA) .Molecular Structure Analysis
The molecular structure of 8-Hydroxyquinoline-3-carboxylic acid is C10H7NO3 . It is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis
8-Hydroxyquinoline reacts with metal ions, losing the proton and forming 8-hydroxyquinolinato-chelate complexes . In insects, 8-Hydroxyquinoline-2-carboxylic acid is generated from tryptophan via kynurenine and 3-hydroxykynurenine .Aplicaciones Científicas De Investigación
Other Applications
Beyond the mentioned fields, 8-HQCA derivatives have shown promise as antifungal agents, antileishmanial agents (against parasitic infections), antischistosomal agents (against schistosomiasis), and even botulinum neurotoxin inhibitors.
For more in-depth information, you can explore the following references:
- Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321
- Gouda, M. A., & El-Sayed, W. A. (2015). 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. MedChemComm, 6(1), 12-27
- Mubarak, M. S., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinoline Derivatives. International Journal of Molecular Sciences, 24(9), 7915
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
8-Hydroxyquinoline-3-carboxylic acid, a derivative of 8-Hydroxyquinoline (8-HQ), is known to bind to a diverse range of targets with high affinities . It has been reported that 8-HQ derivatives can inhibit DNA biosynthesis , MetAP2 , JMJD2C , and Rcel . They also have the ability to increase cell membrane permeability .
Mode of Action
The mode of action of 8-Hydroxyquinoline-3-carboxylic acid involves its interaction with its targets, leading to various changes. For instance, it can inhibit DNA gyrase and topoisomerase IV activities, which are essential for DNA replication . It also has the ability to chelate metal ions such as Mn 2+, Zn 2+, and Cu 2+ to disrupt metal homeostasis in bacterial cells .
Biochemical Pathways
The compound affects various biochemical pathways. For example, it can increase cell membrane permeability , inhibit MetAP1 , ubiquinone synthesis , or type III secretion . These effects on the biochemical pathways lead to downstream effects such as the inhibition of DNA replication and disruption of metal homeostasis in bacterial cells .
Pharmacokinetics
8-hq derivatives are known to have a wide range of pharmacological applications , suggesting that they may have favorable drug-like properties.
Result of Action
The molecular and cellular effects of 8-Hydroxyquinoline-3-carboxylic acid’s action are diverse. It has been reported to have antimicrobial, anticancer, and antifungal effects . For instance, it can induce caspase-mediated apoptosis, a mechanism underlying the inhibition of cancer cell viability .
Action Environment
The action, efficacy, and stability of 8-Hydroxyquinoline-3-carboxylic acid can be influenced by various environmental factors. For instance, it has been reported that 8-HQ exhibits potent antimicrobial activity against Staphylococcus aureus bacteria owing to its ability to chelate metal ions . This suggests that the presence of certain metal ions in the environment could influence the compound’s action.
Propiedades
IUPAC Name |
8-hydroxyquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-1-2-6-4-7(10(13)14)5-11-9(6)8/h1-5,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANGALOTOWAFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726448 | |
| Record name | 8-Hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxyquinoline-3-carboxylic acid | |
CAS RN |
911109-16-5 | |
| Record name | 8-Hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



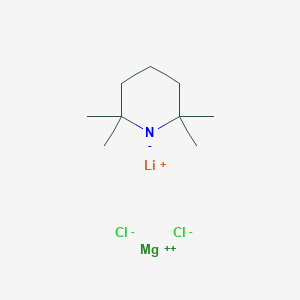
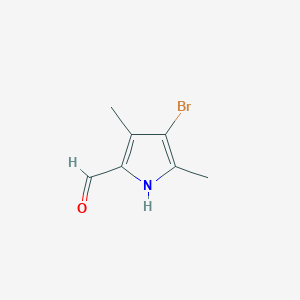
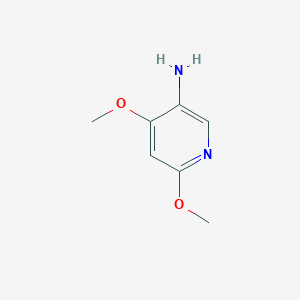
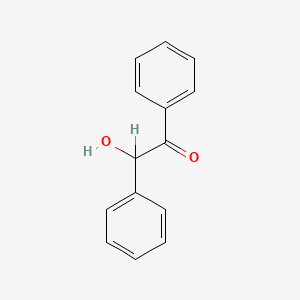
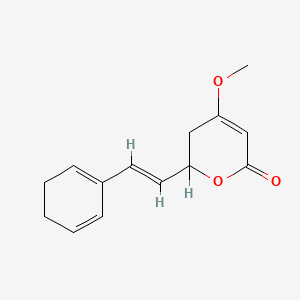
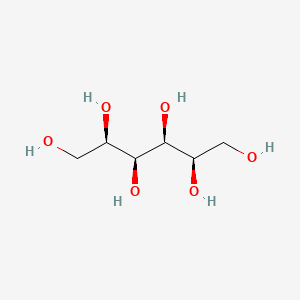
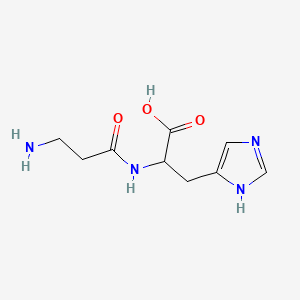
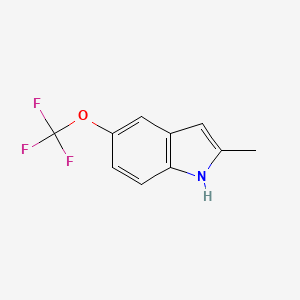
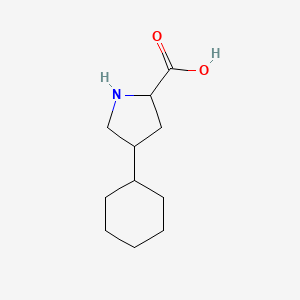
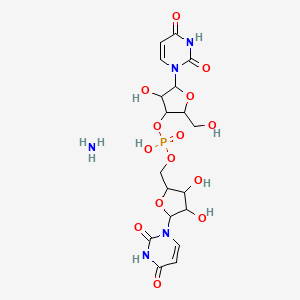
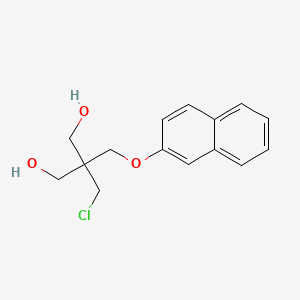
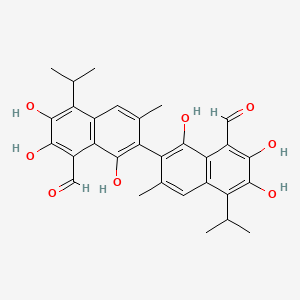
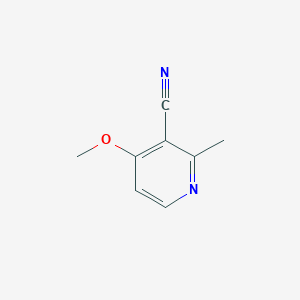
![3-(1-Piperidyl)-5-[[2-(1-pyrrolidinyl)ethyl]amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3030412.png)